
3-ethyl-7-nitro-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl group at the third position and a nitro group at the seventh position on the indole ring, along with a partially saturated dihydro structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-7-nitro-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylindole and 7-nitroindole.
Nitration: The nitration of 3-ethylindole can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Cyclization: The final step involves cyclization to form the dihydroindole structure, which can be achieved using catalytic hydrogenation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the dihydro structure is converted to a fully aromatic indole ring.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various substitution reactions.
Substitution: The ethyl and nitro groups can be involved in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: The major product is the fully aromatic indole derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted indole derivatives can be obtained depending on the reagents used.
Applications De Recherche Scientifique
3-Ethyl-7-nitro-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Ethylindole: Lacks the nitro group and dihydro structure, making it less reactive in certain chemical reactions.
7-Nitroindole: Lacks the ethyl group and dihydro structure, affecting its biological activity and chemical reactivity.
2,3-Dihydroindole: Lacks the ethyl and nitro groups, resulting in different chemical and biological properties.
Uniqueness: 3-Ethyl-7-nitro-2,3-dihydro-1H-indole is unique due to the combination of its ethyl and nitro substituents along with the dihydro structure, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-ethyl-7-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-6-11-10-8(7)4-3-5-9(10)12(13)14/h3-5,7,11H,2,6H2,1H3 |
Clé InChI |
VMYFDLQICQRSLI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNC2=C1C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13241630.png)
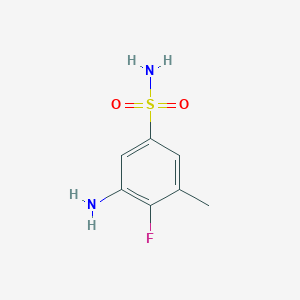

![[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine](/img/structure/B13241646.png)
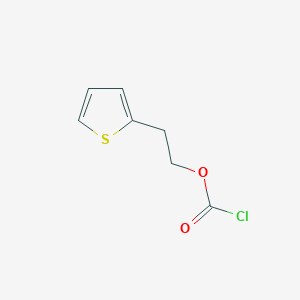
![1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13241667.png)

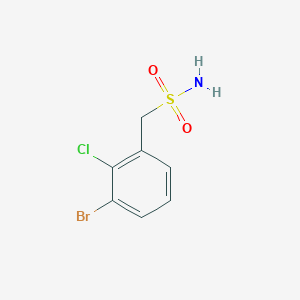
![2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
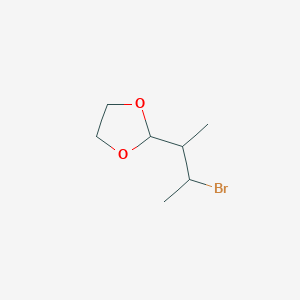
amine](/img/structure/B13241694.png)
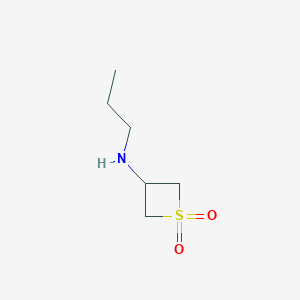

![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)
